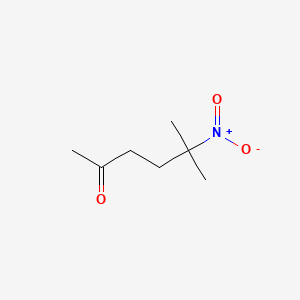

5-Methyl-5-nitrohexan-2-one

Description

Contextualization within Nitroalkane and Ketone Chemistry Research

Nitroalkanes and ketones are fundamental classes of organic compounds, each with a rich and extensive chemistry. The combination of these two functionalities in a single molecule, as seen in γ-nitro ketones like 5-Methyl-5-nitrohexan-2-one, gives rise to a unique reactivity profile. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, oximes, and carbonyls, or it can be removed altogether. studfile.net The ketone group, on the other hand, is a classic site for nucleophilic addition and enolate chemistry.

The study of γ-nitro ketones is a significant area of research because they serve as precursors to a wide range of valuable organic molecules. nih.govacs.org For instance, the reduction of the nitro group to an amine followed by intramolecular cyclization with the ketone can lead to the formation of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. studfile.net The Michael addition of nitroalkanes to α,β-unsaturated ketones is a common and efficient method for the synthesis of γ-nitro ketones. studfile.netsctunisie.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Academic Significance of this compound as a Synthetic Intermediate and Model Compound

The academic significance of this compound stems primarily from its utility as a synthetic intermediate. Its bifunctional nature allows for a range of chemical manipulations, making it a valuable starting material for the synthesis of more complex molecules.

One of the well-documented applications of this compound is in the synthesis of other novel compounds. For example, it has been used as a precursor for the preparation of 5-methyl-5-nitrosohexan-2-one. arkat-usa.orgresearchgate.net This transformation typically involves the reduction of the nitro group to a hydroxylamino group, followed by oxidation. arkat-usa.org To prevent unwanted side reactions with the ketone functionality during this process, the carbonyl group is often protected as a ketal. arkat-usa.org

Furthermore, this compound has been employed in the synthesis of more complex heterocyclic structures. Research has shown its use in the creation of trifluoromethylated cyclic nitrones. This involves a multi-step synthesis where the ketone functionality of this compound is a key reactive site.

The synthesis of this compound itself is a classic example of the Michael addition reaction. It is typically prepared through the base-catalyzed addition of 2-nitropropane (B154153) to methyl vinyl ketone. gla.ac.uk This reaction is an important illustration of conjugate addition in organic chemistry education and research.

While perhaps not as widely studied as some other model compounds, the well-defined structure and predictable reactivity of this compound make it a useful substrate for investigating new synthetic methodologies and reaction mechanisms within the realm of nitro compound chemistry. Its straightforward preparation and the distinct spectroscopic signatures of its functional groups facilitate the analysis of reaction outcomes.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | nih.govguidechem.com |

| Molecular Weight | 159.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4604-49-3 | nih.gov |

| Canonical SMILES | CC(=O)CCC(C)(C)N+[O-] | nih.gov |

| InChIKey | QWHNMIXUSPUHGO-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 62.9 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-nitrohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNMIXUSPUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196698 | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-49-3 | |

| Record name | 5-Methyl-5-nitro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-nitrohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Methyl 5 Nitrohexan 2 One and Its Analogues

Classical Organic Synthesis Approaches to 5-Methyl-5-nitrohexan-2-one

The most prominent and direct method for synthesizing this compound is through the Michael addition reaction. arkat-usa.orgwikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. unacademy.comdewwool.com

Base-Induced Michael Addition Reactions for C-C Bond Formation to this compound Precursors

The Michael addition, or conjugate addition, involves the nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgdewwool.com This method is highly effective for creating the 1,5-dicarbonyl or related structural motifs present in the target molecule. chemeurope.com

The synthesis of this compound is readily achieved through the base-induced Michael addition of 2-nitropropane (B154153) to methyl vinyl ketone (but-3-en-2-one). arkat-usa.orgwikipedia.orgchemeurope.com In this reaction, 2-nitropropane acts as the Michael donor. The presence of the nitro group acidifies the α-proton, facilitating the formation of a stabilized carbanion (a nitronate anion) in the presence of a base. unacademy.com This carbanion then attacks the β-carbon of methyl vinyl ketone, the Michael acceptor, leading to the formation of the carbon-carbon bond that constitutes the backbone of this compound. arkat-usa.orgunacademy.com

The general reaction is depicted as follows:

Reaction Scheme: Michael Addition for the Synthesis of this compound

| Michael Donor | Michael Acceptor | Product |

|---|

The efficiency and selectivity of the Michael addition can be significantly influenced by the choice of the catalytic system. Various catalysts have been explored to promote this key reaction.

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is recognized as an effective catalyst for the Michael addition of nitroalkanes. thieme-connect.de The fluoride ion acts as a base to deprotonate the nitroalkane, generating the nucleophilic nitronate anion. acs.org The bulky tetrabutylammonium cation helps to solubilize the reactants and catalyst in the organic solvent, facilitating the reaction. researchgate.net This catalytic system is valued for its ability to promote reactions under mild conditions. thieme-connect.de While specific data for the TBAF-catalyzed synthesis of this compound is not detailed in the provided context, the general applicability of TBAF for additions to various Michael acceptors is well-established. thieme-connect.deresearchgate.net

Table 1: Examples of TBAF-Promoted Michael Additions

| Michael Donor | Michael Acceptor | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Nitroalkanes | Various Acceptors | TBAF | Efficient conjugate addition | thieme-connect.de |

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.netcore.ac.uk In the context of the Michael addition, a phase transfer catalyst can facilitate the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase where the electrophilic acceptor is dissolved. scribd.com

The system comprising potassium superoxide (B77818) (KO₂) and 18-crown-6 (B118740) ether is a notable example. Potassium superoxide can act as a source of the superoxide ion, a potent nucleophile and base. The 18-crown-6 ether is a macrocyclic polyether that specifically chelates the potassium ion (K⁺). core.ac.ukrsc.org This complexation encapsulates the cation, making the "naked" and highly reactive superoxide anion available in the organic phase to initiate the Michael reaction. rsc.org Crown ethers are particularly effective in solid-liquid PTC systems. core.ac.uk While direct application to this compound synthesis is not specified, this methodology has been successfully used for the Michael addition of nitroalkanes to chalcones, demonstrating its potential. crdeepjournal.org

Table 2: Enantioselective Michael Addition of 2-Nitropropane to Chalcone using a Phase Transfer Catalyst

| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|

Catalytic Systems in Michael Additions

Oxidation Reactions in the Synthesis of this compound

While the primary synthesis of this compound involves the direct Michael addition, it is important to consider oxidation reactions in the broader context of synthesizing γ-nitro ketones and related compounds. Secondary nitroalkanes, the class to which the precursor 5-methyl-5-nitrohexane would belong, can be converted to ketones through various oxidative methods, commonly known as the Nef reaction. core.ac.ukorganic-chemistry.orgacs.orgtandfonline.com

The Nef reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acidification to produce the ketone. tandfonline.com Modern variations utilize different oxidizing agents to achieve this transformation under milder conditions. For instance, Oxone® (potassium hydrogen persulfate) has been used to convert secondary nitroalkanes to ketones in good yields in the presence of a base. organic-chemistry.org Another approach involves a reductive method using trimethylphosphine (B1194731) (PMe₃) as a reducing agent in a catalytic process to convert secondary nitroalkanes to ketones smoothly at room temperature. core.ac.uk

Although these methods are generally applied to convert a nitro group to a carbonyl group, they represent a fundamental transformation in nitroalkane chemistry that could be relevant in synthetic pathways leading to analogues of this compound or in situations where a precursor nitroalkane needs to be oxidized to the target ketone. For example, a related compound, 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-ol, is oxidized to the corresponding ketone, 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one, using Dess-Martin periodinane. nih.gov

Table 3: Methods for Converting Secondary Nitroalkanes to Ketones

| Reagent/Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Aqueous HCl | Acid Hydrolysis | Conversion to ketones | tandfonline.comdoubtnut.com |

| Oxone® | Methanol, Base | Good yields of ketones | organic-chemistry.org |

| PMe₃/Catalyst | Room Temperature | Quantitative yields of ketones | core.ac.uk |

Dess-Martin Periodinane Mediated Oxidations from Hexan-2-ol Precursors

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for this transformation due to its mild reaction conditions, high chemoselectivity, and broad functional group tolerance. wikipedia.orgtcichemicals.comorganic-chemistry.org This makes it particularly suitable for the synthesis of complex and sensitive molecules. tcichemicals.com

The oxidation of a corresponding 5-methyl-5-nitrohexan-2-ol precursor using Dess-Martin periodinane provides a direct route to this compound. A representative procedure involves stirring the alcohol with DMP in a suitable solvent such as dichloromethane (B109758) at room temperature. nih.gov For instance, the oxidation of 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-ol to its corresponding ketone was achieved in good yield using this method. nih.gov The reaction mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation at the α-carbon of the alcohol to yield the ketone. wikipedia.org

| Reactant | Reagent | Solvent | Yield | Reference |

| 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-ol | Dess-Martin periodinane | Dichloromethane | 74.07% | nih.gov |

Enzymatic and Biocatalytic Approaches to γ-Nitroketones Analogous to this compound

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. polimi.itsmolecule.com The application of enzymes for the synthesis of γ-nitroketones and their derivatives has shown considerable promise.

Carboligase-Catalyzed Addition of 2-Nitropropane to Conjugated Ketones

Carboligases, a class of enzymes that catalyze the formation of carbon-carbon bonds, have been engineered to perform asymmetric Michael-type additions. nih.gov This approach can be used to synthesize chiral γ-nitroketones. For example, variants of the artificial aldolase (B8822740) RA95.5-8 have been shown to catalyze the addition of nitroalkanes to conjugated ketones. nih.gov This is achieved through the activation of the ketone as an iminium ion, facilitating the nucleophilic attack of the nitroalkane. nih.gov This method allows for the enantiocomplementary synthesis of γ-nitroketones, providing access to both enantiomers of the product. nih.gov

Stereoselective Synthesis of this compound Derivatives via Biocatalysis

The stereoselective synthesis of derivatives of this compound can be achieved through biocatalytic reductions of corresponding diones or nitroketones. smolecule.comresearchgate.net For instance, whole cells of Saccharomyces cerevisiae have been effectively used for the stereoselective reduction of 2,5-hexanedione (B30556) to produce (5S)-hydroxy-2-hexanone with high enantioselectivity. smolecule.com While not directly producing a nitro-substituted hexane (B92381), this demonstrates the potential of biocatalysts to create chiral centers in similar ketone structures. The use of alcohol dehydrogenases (ADHs) is another prominent biocatalytic strategy for the stereoselective reduction of ketones to chiral alcohols, which can then be further functionalized. polimi.it

Multi-Step Conversions Involving this compound as a Starting Material or Intermediate

This compound serves as a valuable intermediate that can be converted into various other functionalized molecules. arkat-usa.orgscispace.com The nitro group, in particular, is amenable to a wide range of transformations. scispace.comresearchgate.net

Transformation of the Nitro Group to Other Nitrogen Functionalities

The nitro group in this compound can be transformed into other nitrogen-containing functional groups, significantly expanding its synthetic utility. arkat-usa.orgscispace.com

The reduction of the nitro group to a hydroxylamine (B1172632) is a key transformation. arkat-usa.org This can be accomplished using reducing agents such as aluminum amalgam in a mixture of ethanol (B145695) and water. arkat-usa.org It is often necessary to first protect the ketone functionality, for example as a dimethyl ketal, to prevent undesired side reactions during the reduction. arkat-usa.org The resulting hydroxylamine derivative is a stable intermediate that can be isolated and used in subsequent synthetic steps. arkat-usa.org For example, the nitro dimethyl ketal of this compound was reduced to the corresponding hydroxylamine derivative in 94% yield. arkat-usa.org

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| This compound dimethyl ketal | Aluminum amalgam | Ethanol/Water | 5-Hydroxylamino-5-methylhexan-2-one dimethyl ketal | 94% | arkat-usa.org |

Oxidation to Nitroso Compounds, such as 5-Methyl-5-nitrosohexan-2-one

The conversion of this compound to its corresponding nitroso analogue, 5-methyl-5-nitrosohexan-2-one, is a significant transformation in the synthesis of specialized chemical structures. arkat-usa.orgresearchgate.net This process typically involves a multi-step sequence that begins with the reduction of the nitro group to a hydroxylamine, followed by a subsequent oxidation to yield the desired nitroso compound. arkat-usa.org

A key challenge in this synthesis is the potential for interaction between the hydroxylamine intermediate and the carbonyl group of the hexanone backbone. arkat-usa.org To circumvent this, a common strategy involves the protection, or masking, of the carbonyl group prior to the reduction and oxidation steps. arkat-usa.org

Ketalization: The initial step is the protection of the carbonyl group in this compound (1) to prevent unwanted side reactions. This is achieved through ketalization with trimethyl orthoformate in the presence of p-toluenesulfonic acid to form the nitro dimethyl ketal (2). arkat-usa.org

Reduction: The nitro group of the protected compound (2) is then reduced to a hydroxylamine derivative (3) using aluminum amalgam in an ethanol/water mixture. arkat-usa.org

Oxidation: The hydroxylamine (3) is subsequently oxidized to the corresponding nitroso compound (4) using mercuric oxide. The formation of the nitroso group is indicated by a characteristic turquoise-blue color in the reaction mixture. The isolated product is often the crystalline dimer, a diazene (B1210634) 1,2-dioxide (4a). arkat-usa.org

Hydrolysis (Deprotection): The final step is the hydrolysis of the dimethyl ketal (4/4a) to regenerate the carbonyl group, yielding 5-methyl-5-nitrosohexan-2-one (5), which is isolated as the colorless, crystalline dimer (5a). arkat-usa.org

| Step | Reactants/Reagents | Product | Yield |

| Ketalization | This compound, Trimethyl orthoformate, p-toluenesulfonic acid, Methanol | 2-methoxy-2-(3-methyl-3-nitrobutyl)propane | 85% |

| Reduction | 2-methoxy-2-(3-methyl-3-nitrobutyl)propane, Aluminum amalgam, Ethanol/Water | 5-hydroxylamino-5-methylhexan-2-one dimethyl ketal | 94% |

| Oxidation | 5-hydroxylamino-5-methylhexan-2-one dimethyl ketal, Mercuric oxide, Chloroform | 5-methyl-5-nitrosohexan-2-one dimethyl ketal dimer | 75% |

| Hydrolysis | 5-methyl-5-nitrosohexan-2-one dimethyl ketal dimer, p-toluenesulfonic acid monohydrate, Acetonitrile (B52724)/Water | 5-methyl-5-nitrosohexan-2-one dimer | 81% |

Masking and Unmasking Strategies for Carbonyl Functionality

The protection and deprotection of carbonyl groups are fundamental strategies in multi-step organic syntheses, particularly when dealing with molecules containing other reactive functional groups, such as the nitro group in this compound. sid.ircem.comrsc.org The objective is to temporarily block the reactivity of the carbonyl group to prevent it from undergoing unwanted reactions during transformations elsewhere in the molecule. cem.com

Masking (Protection):

A common method for masking a ketone functionality is its conversion to a ketal or acetal. arkat-usa.orgcem.com This is particularly relevant in the synthesis of 5-methyl-5-nitrosohexan-2-one from its nitro precursor, where the carbonyl group must be protected to avoid interference during the reduction of the nitro group. arkat-usa.org

In this specific synthetic pathway, this compound is treated with trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, in methanol. This reaction transforms the ketone into a dimethyl ketal. arkat-usa.org This protected form is stable under the conditions required for the subsequent reduction and oxidation steps.

Other protecting groups for carbonyls include the formation of dithianes. scispace.com The choice of protecting group often depends on the specific reaction conditions that will be employed in subsequent steps.

Unmasking (Deprotection):

The regeneration of the carbonyl group from its protected form is a crucial final step. sid.ir For ketals, this is typically achieved through hydrolysis using an aqueous acid. arkat-usa.org In the synthesis of 5-methyl-5-nitrosohexan-2-one, the dimethyl ketal is treated with p-toluenesulfonic acid monohydrate in a mixture of acetonitrile and water to efficiently yield the parent ketone. arkat-usa.org

Various methods exist for the deprotection of other carbonyl derivatives. For instance, semicarbazones can be converted back to the parent carbonyl compounds by reaction with gaseous nitrogen dioxide/dinitrogen tetroxide, followed by hydrolysis. sid.ir

Chemical Reactivity and Transformation Studies of 5 Methyl 5 Nitrohexan 2 One

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing nature and its ability to participate in various transformations, most notably reduction to other nitrogen-containing functionalities.

The reduction of the nitro group in aliphatic compounds is a fundamental transformation that provides access to amines and other derivatives. For 5-Methyl-5-nitrohexan-2-one, the reduction of the tertiary nitro group would lead to the formation of 5-amino-5-methylhexan-2-one. Common methods for the reduction of nitroalkanes involve catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst can also be employed. The choice of reducing agent is crucial to avoid side reactions, such as the reduction of the ketone functionality.

| Reducing Agent | Potential Product | Reaction Conditions |

| H₂, Pd/C | 5-amino-5-methylhexan-2-one | Methanol, Room Temperature |

| LiAlH₄ | 5-amino-5-methylhexan-2-ol | Diethyl ether, Reflux |

| NaBH₄, NiCl₂ | 5-amino-5-methylhexan-2-one | Methanol, 0 °C to Room Temperature |

This table presents potential reduction pathways for this compound based on established methods for nitroalkane reduction.

The conversion of a nitro group to a nitroso group (-NO) is an oxidative process that is generally challenging for tertiary nitroalkanes. However, related transformations can lead to other nitrogen-containing functionalities. For instance, treatment of nitroalkanes with certain reagents can lead to the formation of oximes or nitrones. The formation of C-nitroso compounds can sometimes be achieved through specific oxidation reactions or via addition reactions of nitrosylating agents to alkenes. nih.gov

The introduction of a second nitro group onto the same carbon atom to form a geminal dinitro compound is a known reaction for primary and secondary nitroalkanes that possess an alpha-hydrogen. This reaction typically proceeds via the formation of a nitronate anion, which then acts as a nucleophile. However, this compound is a tertiary nitroalkane, meaning the carbon atom bearing the nitro group does not have any hydrogen atoms attached to it. Consequently, the standard mechanism for nitration to a geminal dinitro compound, which requires the removal of an alpha-proton, is not feasible for this specific compound. Alternative, more forceful nitration methods, often involving potent nitrating agents like nitronium tetrafluoroborate, might lead to degradation of the molecule rather than the desired geminal dinitration. researchgate.net

Reactions Involving the Ketone Functionality

The ketone group in this compound is an electrophilic center and can participate in a variety of reactions, including nucleophilic additions and condensation reactions.

| Reaction Type | Reactant | Potential Product Class |

| Self-Condensation | This compound | Substituted benzene derivative |

| Aldol Condensation | Aldehyde or Ketone | β-hydroxy ketone or α,β-unsaturated ketone |

This table outlines potential condensation reactions involving the ketone functionality of this compound.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be understood by analyzing its nucleophilic and electrophilic sites. masterorganicchemistry.com

Electrophilic Sites: The primary electrophilic center is the carbonyl carbon of the ketone group. This site is susceptible to attack by a wide range of nucleophiles. The nitrogen atom of the nitro group also has some electrophilic character. frontiersin.org

Nucleophilic Sites: The oxygen atoms of both the ketone and the nitro group possess lone pairs of electrons and can act as nucleophiles, for example, in protonation reactions or coordination to Lewis acids. The alpha-carbon to the ketone (the C3 methylene group) can be deprotonated under basic conditions to form an enolate, which is a strong nucleophile.

| Site | Character | Potential Reactions |

| Carbonyl Carbon (C2) | Electrophilic | Nucleophilic addition, Condensation |

| Nitro Nitrogen | Electrophilic | Reduction |

| Carbonyl Oxygen | Nucleophilic | Protonation, Coordination to Lewis acids |

| Nitro Oxygens | Nucleophilic | Protonation, Coordination to Lewis acids |

| Methylene Carbon (C3) | Potentially Nucleophilic (as enolate) | Alkylation, Aldol reactions |

This interactive table summarizes the key nucleophilic and electrophilic centers in this compound and their potential reactivity.

Influence of the Electron-Donating Methyl Group

In contrast to the nitro group, the methyl group (-CH3) is generally considered to be electron-donating. This is primarily due to hyperconjugation and a weak inductive effect (+I effect). The methyl group can push electron density towards the rest of the molecule, which can influence its reactivity.

The presence of the electron-donating methyl group attached to the same carbon as the electron-withdrawing nitro group creates a push-pull electronic effect. While the nitro group strongly withdraws electron density, the methyl group can partially counteract this by donating electron density. This interaction can affect the stability of any potential reactive intermediates.

The methyl group at the 5-position also provides steric hindrance around the nitro group. This can influence the approach of reagents and may affect the rate and outcome of certain reactions. For example, in nucleophilic substitution reactions where the nitro group might act as a leaving group under certain conditions, the steric bulk of the methyl groups could hinder the approach of the nucleophile.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4604-49-3 epa.govguidechem.com |

| Molecular Formula | C7H13NO3 guidechem.com |

| Molecular Weight | 159.18 g/mol guidechem.com |

| Appearance | Clear yellow liquid |

| Boiling Point | 134-136 °C |

| Stability | Stable under recommended temperatures and pressures. aksci.com |

| Incompatible Materials | Strong oxidizing agents. aksci.com |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides. aksci.com |

Mechanistic Investigations of Reactions Involving 5 Methyl 5 Nitrohexan 2 One

Elucidation of Reaction Pathways for Michael Additions

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org In the context of nitroalkanes like a precursor to 5-Methyl-5-nitrohexan-2-one, the nitroalkane acts as the Michael donor. The general mechanism begins with the deprotonation of the nitroalkane by a base, forming a carbanion stabilized by the electron-withdrawing nitro group. wikipedia.org This nucleophilic carbanion then attacks the β-carbon of the Michael acceptor in a conjugate addition. wikipedia.org The resulting enolate intermediate is then protonated by the protonated base or a solvent to yield the final Michael adduct. wikipedia.org The entire process is primarily governed by orbital considerations rather than electrostatic interactions. wikipedia.org

The synthesis of this compound itself is a classic example of a Michael reaction, typically involving the addition of 2-nitropropane (B154153) to methyl vinyl ketone. wikipedia.org

General Michael Addition Mechanism

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes an acidic α-proton from the nitroalkane (Michael donor) to form a resonance-stabilized carbanion (enolate). |

| 2. Nucleophilic Attack | The carbanion attacks the electrophilic β-carbon of the α,β-unsaturated compound (Michael acceptor). |

| 3. Protonation | The resulting enolate intermediate abstracts a proton from the solvent or protonated base to form the final Michael adduct. |

Table generated based on information from search result wikipedia.org

The superoxide (B77818) anion (O₂•⁻), a reactive oxygen species, is a radical anion that can act as both a reducing and an oxidizing agent. nih.gov While its direct, well-documented role in the Michael addition leading to this compound is not extensively detailed in dedicated studies, its known reactivity allows for mechanistic postulation. The anionic charge of the superoxide ion limits its reactivity towards electron-rich centers. nih.gov In the context of a Michael reaction, a potential role for the superoxide ion could be as a base to initiate the reaction by deprotonating the nitroalkane. Its radical nature, however, suggests it could also participate in or induce alternative radical-based reaction pathways, competing with the traditional ionic mechanism. The phenoxyl radicals in tyrosine, for instance, react with superoxide by addition, forming an intermediate that can then be converted to a hydroperoxide. nih.gov

Proton transfer is a fundamental step in many organic reactions, including the final step of the Michael addition where the enolate intermediate is neutralized. masterorganicchemistry.comfiveable.me This process can occur through several pathways. masterorganicchemistry.com

Intermolecular Proton Transfer : A common mechanism involves a "proton shuttle," where a solvent molecule like water or an alcohol accepts a proton from one site and delivers it to another. masterorganicchemistry.com For instance, after the carbanion attacks the Michael acceptor, the resulting enolate can be protonated by a molecule of the solvent (e.g., H₃O⁺ if the reaction is under acidic workup, or water/alcohol under neutral/basic conditions). masterorganicchemistry.com This is typically shown as a two-step process: deprotonation of the shuttle molecule by the intermediate, followed by protonation of the intermediate by the newly formed acid. masterorganicchemistry.com

Intramolecular Proton Transfer : In some cases, a proton can be transferred within the same molecule. This is more likely if it can proceed through a stable, unstrained 5- or 6-membered transition state. masterorganicchemistry.com

In reactions involving nitro compounds, protic solvents play a crucial role in mediating proton transfer. organic-chemistry.org Studies on the Michael addition of amines to nitrostyrenes have shown that protic solvents facilitate the reaction via a six-membered transition state, which is significantly lower in energy than a strained four-membered state that would be required for a direct intramolecular proton transfer. organic-chemistry.org This highlights the importance of the reaction environment in determining the operative proton transfer mechanism. organic-chemistry.orgnih.gov

Understanding Catalytic Mechanisms in this compound Synthesis

The synthesis of this compound via the Michael addition requires a catalyst to facilitate the deprotonation of the nitroalkane precursor. sctunisie.org Various catalytic systems have been investigated for Michael additions involving nitroalkanes.

Base Catalysis : Simple bases like sodium hydroxide (B78521) (NaOH) can be used. However, reactions in aqueous media often suffer from low yields due to the limited solubility of nitroalkanes in water. sctunisie.org The use of a biphasic system, such as water-dichloromethane, can improve yields and selectivity by allowing the product to move into the organic phase, reducing subsequent reactions. sctunisie.org

Phase Transfer Catalysis : To overcome solubility issues, phase transfer catalysts like cetyltrimethylammonium hydroxide (CTAOH) are employed. These catalysts help transport the hydroxide ion from the aqueous phase to the organic phase where the nitroalkane resides, enabling deprotonation and initiating the reaction under mild conditions with short reaction times. sctunisie.org

Organocatalysis : More advanced methods utilize chiral organocatalysts, such as those based on thiourea (B124793) or diamines, to achieve asymmetric Michael additions. mdpi.com In a typical mechanism using a primary amine-thiourea catalyst, the amine reacts with the ketone (the Michael acceptor in some systems, though here the ketone is the product) to form an enamine. The thiourea moiety of the catalyst then activates the nitroalkene (the Michael acceptor) through double hydrogen bonding with the nitro group. This dual activation facilitates the 1,4-addition of the enamine. Finally, hydrolysis of the resulting enamine regenerates the catalyst and yields the product. mdpi.com

Catalytic Approaches for Michael Additions of Nitroalkanes

| Catalyst Type | Mechanism of Action | Advantages |

|---|---|---|

| Sodium Hydroxide | Acts as a simple base to deprotonate the nitroalkane. sctunisie.org | Inexpensive. |

| Phase Transfer Catalysts (e.g., CTAOH) | Facilitates transport of base to the organic phase to deprotonate the nitroalkane. sctunisie.org | Mild conditions, short reaction times, improved yields. sctunisie.org |

| Organocatalysts (e.g., Thiourea-based) | Forms an enamine with the ketone and activates the nitroalkene via hydrogen bonding. mdpi.com | High enantioselectivity and diastereoselectivity. mdpi.com |

Table compiled from information in search results sctunisie.orgmdpi.com

Analysis of Mass Spectral Fragmentation Mechanisms of this compound Derivatives

Electron ionization mass spectrometry (EI-MS) is a powerful tool for structure elucidation. When a molecule like this compound is ionized, the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is dictated by the functional groups present—in this case, a ketone and a tertiary nitro group.

For a ketone, a common fragmentation pathway is α-cleavage , where the bond adjacent to the carbonyl group is broken. This results in the formation of a stable acylium ion ([RCO]⁺). chemguide.co.uklibretexts.org For this compound, two primary α-cleavages are possible:

Cleavage between C1 and C2, losing a methyl radical (•CH₃) to form an ion at m/z 144.

Cleavage between C2 and C3, losing a C₄H₈NO₂ radical to form the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a very strong peak for methyl ketones. libretexts.org

Another key fragmentation for carbonyl compounds is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond. This results in the loss of a neutral alkene. For this compound, this would involve transfer of a hydrogen from C5, leading to the loss of 2-nitropropene (B1617139) (C₃H₅NO₂) and the formation of an enol radical cation at m/z 72.

The nitro group also directs fragmentation. Aliphatic nitro compounds can lose the nitro group (•NO₂) or undergo rearrangements. Cleavage of the C-N bond would result in the loss of a neutral •NO₂ radical (mass 46), leading to an ion at m/z 113.

Predicted Major Fragment Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₇H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 144 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |

| 113 | [M - NO₂]⁺ | C-N bond cleavage (loss of nitro radical) |

| 100 | [M - C₃H₇N]⁺• ? | Complex rearrangement |

| 72 | [C₄H₈O]⁺• | McLafferty Rearrangement |

| 58 | [C₃H₆O]⁺• | Secondary McLafferty-type rearrangement |

| 43 | [CH₃CO]⁺ | α-cleavage (formation of acetyl cation) chemguide.co.uklibretexts.org |

Table generated based on general fragmentation principles from search results chemguide.co.uklibretexts.orgmsu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-nitropropane |

| Methyl vinyl ketone |

| Tyrosine |

| Sodium hydroxide |

| Dichloromethane (B109758) |

| Cetyltrimethylammonium hydroxide (CTAOH) |

| Nitrostyrene |

| Acetyl cation |

Spectroscopic Characterization Techniques in the Research of 5 Methyl 5 Nitrohexan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for the structural determination of 5-methyl-5-nitrohexan-2-one. It provides detailed information about the atomic arrangement within the molecule. One-dimensional and two-dimensional NMR experiments are employed to map the connectivity of atoms. chemistnotes.com

Two-dimensional NMR techniques are essential for assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may have overlapping resonances. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu This one-bond correlation is crucial for identifying which protons are bonded to which carbon atoms. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds. columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton by showing correlations between protons and carbons that are further apart in the molecule. libretexts.org For instance, the protons of the methyl group at position 1 would show a correlation to the carbonyl carbon at position 2.

Table 1: Predicted ¹H and ¹³C NMR Signal Assignments for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | CH₃ | ~2.1 | ~30 | C2 |

| 2 | C=O | - | ~208 | H1, H3 |

| 3 | CH₂ | ~2.5 | ~45 | C2, C4, C5 |

| 4 | CH₂ | ~2.0 | ~35 | C3, C5, C6 |

| 5 | C | - | ~90 | H4, H6, H(CH₃ on C5) |

| 6 | CH₃ | ~1.6 | ~25 | C4, C5 |

| 7 | CH₃ on C5 | ~1.6 | ~25 | C4, C5 |

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

Isotopic labeling is a technique where atoms within a molecule are replaced with their isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.org This method is a powerful tool in conjunction with NMR to trace the path of atoms through reactions and to probe specific sites within a molecule. wikipedia.org The use of non-radioactive isotopes can help in modeling various chemical and biochemical systems. wikipedia.org

For this compound, selectively labeling the nitrogen of the nitro group with ¹⁵N can be particularly advantageous. The common nitrogen isotope, ¹⁴N, has a quadrupole moment that can lead to broad NMR signals, which may be difficult to detect with high-resolution NMR. stackexchange.com In contrast, ¹⁵N has a fractional nuclear spin of one-half, resulting in narrower line widths, making it more suitable for detailed NMR studies. stackexchange.com This specific labeling allows researchers to gain clearer insights into the electronic environment and reactivity of the nitro group.

Chiral HPLC Analysis for Enantiomeric Excess Determination of Derivatives

When this compound or its derivatives are synthesized asymmetrically, the product is often a mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate these enantiomers and determine the enantiomeric excess (ee). phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative amounts of each enantiomer. The ee can be determined from the peak areas in the chromatogram. For instance, in the biocatalytic reduction of related α-nitroketones, the enantiomeric excess of the resulting chiral β-nitroalcohols was determined by HPLC analysis on a chiral stationary phase. mdpi.com

Table 2: Hypothetical Chiral HPLC Data for a Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 12.4 | 15000 |

| (S)-enantiomer | 15.1 | 5000 |

The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Using the data from the table: ee (%) = [ |15000 - 5000| / (15000 + 5000) ] x 100 = 50%

This result indicates a 75:25 mixture of the (R)- and (S)-enantiomers.

Computational Chemistry and Theoretical Studies of 5 Methyl 5 Nitrohexan 2 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental molecular and electronic properties of 5-Methyl-5-nitrohexan-2-one. nih.govrsc.org These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are critical for predicting its chemical behavior.

The molecular structure of this compound consists of a hexane (B92381) backbone with a ketone group at the 2-position and a nitro group and two methyl groups at the 5-position. nih.gov This structure gives rise to specific electronic features that can be quantified through computational methods.

Molecular Properties: Basic molecular properties for this compound have been established and are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| Charge | 0 |

| Source: nih.gov |

Electronic Structure Analysis: DFT calculations can provide detailed insights into the electronic landscape of the molecule. youtube.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Mulliken charge distribution, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. biointerfaceresearch.com The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. dergipark.org.tr For a molecule like this compound, the HOMO is expected to have significant contributions from the oxygen of the carbonyl group and the nitro group, while the LUMO would likely be centered on the nitro group and the carbonyl carbon, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. biointerfaceresearch.com In this compound, the MEP would show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Positive potential regions would be expected around the hydrogen atoms.

Mulliken Charges: This analysis partitions the total charge of the molecule among its constituent atoms, providing a quantitative measure of the partial charges on each atom. This information is valuable for understanding intramolecular interactions and predicting reaction sites.

The following table illustrates the type of data that would be generated from a DFT study on this compound, which is essential for a comprehensive understanding of its electronic structure.

| Calculated Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Dipole Moment | Measures the overall polarity of the molecule |

| Source: biointerfaceresearch.comdergipark.org.tr |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. researchgate.netsmu.edumdpi.com For this compound, such modeling can elucidate its reactivity in various chemical transformations common to nitroalkanes.

One of the key reactions of nitroalkanes is the formation of a nitronate anion (the aci-form) through deprotonation of the α-carbon. frontiersin.org Although this compound is a tertiary nitroalkane and lacks an α-hydrogen at the nitro-substituted carbon, its ketone functionality introduces the possibility of enolate formation. Computational studies can model the thermodynamics and kinetics of these acid-base reactions.

Potential reaction pathways for related nitroalkanes that can be modeled include:

Reactions with Electrophiles: Activated nitroalkanes can react with various electrophiles. frontiersin.org Computational models can map the potential energy surface for such reactions, identifying the most favorable pathways and predicting the structure of the transition states.

Catalytic Cycles: In the presence of catalysts, such as nickel complexes, nitroalkanes can undergo C-alkylation. nih.gov Computational modeling can help to unravel the mechanism of these complex catalytic cycles, detailing the role of the catalyst and the nature of the intermediates involved. nih.gov

Thermal Decomposition: The study of the thermal decomposition of nitro compounds is crucial for understanding their stability. Computational methods can model the bond dissociation energies and identify the initial steps of decomposition, which typically involve the cleavage of the C-N bond.

The process of modeling these reactions involves locating the stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states. The transition state is a first-order saddle point connecting reactants and products, and its energy determines the activation barrier of the reaction. youtube.com Various computational techniques can be employed to search for and verify transition state structures, providing a complete picture of the reaction mechanism. researchgate.net

Conformer Analysis and Intramolecular Interactions

The flexibility of the hexane chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformer analysis aims to identify the most stable conformations and understand the energetic relationships between them. This is crucial as the reactivity and physical properties of a molecule can be highly dependent on its preferred conformation.

The key rotatable bonds in this compound are the C-C bonds of the hexane backbone. Rotation around these bonds can lead to a variety of conformers. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search to identify the low-energy conformers.

Intramolecular Interactions: The stability of different conformers is determined by a balance of various intramolecular interactions, including:

Steric Hindrance: The bulky tertiary nitro moiety, with its two methyl groups and the nitro group, can lead to significant steric repulsion with other parts of the molecule, particularly the carbonyl group. Computational analysis can quantify the energetic cost of these steric clashes in different conformations.

Weak Hydrogen Bonds: Although there are no strong hydrogen bond donors, weak intramolecular C-H···O interactions between the hydrogen atoms of the alkyl chain and the oxygen atoms of the carbonyl or nitro groups may contribute to the stability of certain conformations. mdpi.com

A thorough computational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the rotatable bonds. The resulting energy profile would reveal the global minimum energy conformation and the energy barriers to interconversion between different conformers. This information is vital for a complete understanding of the molecule's behavior. researchgate.net

Applications of 5 Methyl 5 Nitrohexan 2 One in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The utility of 5-Methyl-5-nitrohexan-2-one as a molecular building block is primarily derived from the reactivity of its functional groups. The ketone can undergo typical carbonyl reactions, while the nitro group can be transformed into other nitrogen-containing functionalities. The synthesis of the parent molecule is itself an example of a key carbon-carbon bond-forming reaction.

The preparation of this compound can be achieved via a Michael addition reaction, a fundamental method for the formation of carbon-carbon bonds. Specifically, it is synthesized by the addition of 2-nitropropane (B154153) to methyl vinyl ketone gla.ac.uk. This reaction underscores its accessibility as a starting material for further synthetic elaborations.

| Reaction | Reactants | Product |

| Michael Addition | 2-Nitropropane, Methyl vinyl ketone | This compound |

Research has demonstrated the conversion of this compound into other functionalized hexanone derivatives. A notable transformation is its conversion to 5-methyl-5-nitrosohexan-2-one. This conversion involves the reduction of the nitro group to a hydroxylamine (B1172632), followed by oxidation to the nitroso compound. To prevent unwanted side reactions with the ketone group during this process, the ketone is first protected as a ketal. The nitroso derivative is isolated as a stable dimer researchgate.netresearchgate.netarkat-usa.org.

| Starting Material | Reaction Steps | Final Product |

| This compound | 1. Ketal protection of the ketone2. Reduction of the nitro group (e.g., with aluminum amalgam)3. Oxidation of the hydroxylamine (e.g., with mercuric oxide)4. Deprotection of the ketal | 5-Methyl-5-nitrosohexan-2-one (dimer) |

This transformation highlights the utility of this compound as a precursor to compounds with different nitrogen functionalities at the 5-position, expanding its scope as a synthetic intermediate.

While direct evidence of the use of this compound in the synthesis of specific pharmaceuticals is not extensively documented in the searched literature, its structural motifs are found in biologically active molecules. The β-nitro ketone functionality is a precursor to various structures of pharmaceutical interest. For instance, the Henry reaction, which is analogous to the Michael addition used to form this compound, is a well-established method for synthesizing β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals like β-blockers and HIV protease inhibitors wikipedia.org. The reduction of the nitro group in such compounds can lead to the formation of amino alcohols, a common feature in many drug molecules.

Specific applications of this compound in agrochemical development were not identified in the provided search results. However, nitroalkanes and their derivatives are known to have applications in this field. The reactivity of the nitro group allows for its conversion into various other functional groups, which could be leveraged in the synthesis of novel agrochemicals.

Synthesis of Chiral Compounds from this compound Derivatives

The ketone functionality in this compound presents an opportunity for the synthesis of chiral compounds. Stereoselective reduction of the ketone would lead to the formation of a chiral alcohol. While specific examples of enantioselective reactions on this compound were not found, the synthesis of a related chiral compound, (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been reported, with its absolute configuration determined using chiroptical spectroscopy encyclopedia.pub. This indicates the feasibility of generating chiral centers in similar hexanone backbones.

Utilization in Nitroxide Radical Chemistry as a Precursor

A significant potential application of this compound lies in its use as a precursor for nitroxide radicals. A study on the synthesis of a trifluoromethylated analog, 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one, demonstrates a clear pathway to cyclic nitrones, which are direct precursors to stable nitroxide radicals. In this synthesis, the nitroketone is reduced with zinc and acetic acid, leading to the formation of a 2,2-dimethyl-5-(trifluoromethyl)-3,4-dihydro-2H-pyrrole 1-oxide, a cyclic nitrone nih.gov.

| Precursor | Reaction | Product |

| 1,1,1-Trifluoro-5-methyl-5-nitrohexan-2-one | Reduction with Zn/AcOH | 2,2-Dimethyl-5-(trifluoromethyl)-3,4-dihydro-2H-pyrrole 1-oxide |

This reaction pathway suggests that this compound could similarly be used to synthesize the non-fluorinated analog of this cyclic nitrone, which could then be further utilized in the field of nitroxide radical chemistry for applications such as spin labeling and as radical scavengers. A thesis from the University of Glasgow also explicitly mentions studies in nitroxide radical chemistry involving this compound gla.ac.uk.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aliphatic nitro compounds often involves harsh reaction conditions and the use of hazardous reagents. A key challenge and a significant area of future research for 5-Methyl-5-nitrohexan-2-one is the development of synthetic pathways that are not only efficient but also environmentally benign.

A primary and well-established method for the synthesis of γ-nitro ketones is the Michael addition of nitroalkanes to α,β-unsaturated ketones. sctunisie.orgmdpi.comencyclopedia.pub For this compound, this would involve the conjugate addition of 2-nitropropane (B154153) to methyl vinyl ketone. Future research could focus on optimizing this reaction using green chemistry principles. This includes the use of water as a solvent, which has been shown to be a viable medium for Michael additions of nitroalkanes, although sometimes with limited reactivity that can be enhanced through biphasic systems and phase transfer catalysis. sctunisie.org

Organocatalysis presents a particularly promising avenue for the sustainable synthesis of chiral γ-nitro ketones. nih.govyoutube.com Chiral bifunctional organocatalysts, such as those based on thiourea (B124793), have been successfully employed in the asymmetric Michael addition of ketones and nitroalkanes to nitroalkenes, affording products with high enantioselectivity. youtube.comacs.org Adapting these methodologies to the synthesis of this compound could not only provide a greener route but also allow for the stereocontrolled synthesis of its enantiomers. Biocatalysis, using enzymes like carboligases or engineered aldolases, offers another sustainable strategy for the enantiocomplementary synthesis of γ-nitro ketones. researchgate.netnih.gov

Furthermore, the exploration of novel synthetic strategies beyond the conventional Michael addition is a crucial research direction. A recently developed manganese-promoted oxidative alkylation of nitroalkanes with cyclopropanols, proceeding through a free-radical nucleophilic substitution (SRN1) pathway, provides an innovative method for constructing γ-nitro ketones. acs.orgacs.org Applying this strategy to the synthesis of this compound could offer a new disconnection approach and expand the synthetic chemist's toolbox.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Organocatalytic Michael Addition | Use of chiral small organic molecules as catalysts. | High enantioselectivity, metal-free, mild reaction conditions. | Development of new catalysts for the specific substrates (2-nitropropane and methyl vinyl ketone). |

| Biocatalytic Michael Addition | Utilization of enzymes (e.g., carboligases, engineered aldolases). | High stereoselectivity, environmentally friendly (aqueous media), biodegradable catalysts. | Enzyme screening and engineering for improved activity and substrate scope. |

| Radical Nucleophilic Substitution | Manganese-promoted reaction of a nitroalkane with a cyclopropanol. | Novel disconnection, potential for accessing sterically hindered structures. | Exploring the scope and mechanism of this reaction for the synthesis of this compound. |

| Aqueous and Biphasic Synthesis | Using water as a solvent, potentially with a phase transfer catalyst. | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Optimizing reaction conditions to overcome solubility issues and improve yields. |

Exploration of Uncharted Reactivity and Catalytic Transformations

The bifunctional nature of this compound, possessing both a nucleophilic center at the α-carbon to the nitro group (upon deprotonation) and an electrophilic carbonyl carbon, opens the door to a wide array of potential transformations. While the reactivity of γ-nitro ketones as precursors to nitrogen-containing heterocycles is recognized, many other facets of their chemical behavior remain to be explored. acs.orgfrontiersin.org

A significant area for future investigation is the development of novel cascade reactions. The strategic positioning of the nitro and ketone groups could allow for intramolecular reactions following an initial intermolecular event. For instance, a catalytic reductive amination of the ketone functionality with a nitro compound could be followed by an intramolecular cyclization, potentially leading to complex heterocyclic scaffolds. frontiersin.orgnih.govfrontiersin.org The reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, is a known route to pyrrolines and pyrrolidines. acs.org Future work could focus on developing catalytic systems that control the stereochemistry of these cyclizations.

The nitro group itself is a versatile functional handle that can be transformed into a variety of other groups. Beyond the well-known reduction to amines and the Nef reaction to generate carbonyls, there is potential for exploring less common transformations. For example, the interrupted Nef reaction, where the reaction pathway is diverted by a nucleophile, could lead to novel molecular architectures. mdpi.com Investigating the behavior of this compound under such conditions could yield interesting and unexpected products.

Furthermore, the development of catalytic cycles that exploit the unique electronic properties of this compound is a promising research direction. For instance, the nitro group can activate adjacent C-H bonds, and the ketone can coordinate to metal catalysts. This dual activation could be leveraged in novel C-H functionalization reactions or other catalytic transformations that are yet to be discovered for this class of molecules.

Computational Design of this compound Analogues with Enhanced Reactivity or Selectivity

Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules and reactions. For this compound, computational methods can be instrumental in designing analogs with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound analogs with their reactivity or potential biological activity. nih.govresearchgate.net By generating a library of virtual analogs with systematic variations in their structure (e.g., modifying the length of the alkyl chain, introducing substituents), and calculating various molecular descriptors, it would be possible to build predictive models. These models could then guide the synthesis of new compounds with enhanced reactivity in specific transformations or with desired biological profiles.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of this compound and its analogs. researchgate.net Such calculations can be used to predict the most stable conformations, determine the energies of transition states for various reactions, and understand the role of catalysts. nobelprize.orgsapub.org This information is invaluable for designing more efficient synthetic routes and for predicting the stereochemical outcome of reactions. For instance, conformational analysis of the hexanone backbone can help in understanding steric effects that might influence the approach of reagents. researchgate.netutdallas.edu

Molecular docking and other in silico screening methods can be used to explore the potential of this compound analogs as inhibitors of specific enzymes or as ligands for receptors. nih.govresearchgate.net By designing analogs that can fit into the active site of a target protein, it may be possible to develop new therapeutic agents. The combination of a polar nitro group and a ketone functionality provides a scaffold that can engage in various non-covalent interactions, making it an interesting starting point for drug design.

| Computational Method | Application | Predicted Properties | Potential Outcome |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with activity/reactivity. | Reactivity in specific reactions, potential biological activity. | Rational design of analogs with enhanced performance. |

| Density Functional Theory (DFT) | Investigate electronic structure, reaction mechanisms, and conformational preferences. | Transition state energies, reaction pathways, conformational stability. | Optimization of reaction conditions and prediction of stereochemical outcomes. |

| Molecular Docking | Simulate the binding of analogs to biological targets. | Binding affinity, interaction modes with active sites. | Identification of potential drug candidates. |

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitropropane addition | Ethanol, 25°C, 12 hrs | 70–75 | |

| Distillation | Reduced pressure (40–60°C petroleum ether) | 85+ |

Basic: How should researchers characterize this compound to confirm its structure?

Answer:

Use multi-modal spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign signals via 2D techniques (HMQC, HMBC) to resolve ambiguities in aliphatic nitro group environments .

- IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1550 cm⁻¹) functionalities .

- TLC : Monitor reaction progress using silica gel plates (petroleum ether/ethyl acetate systems) .

Q. Table 2: Key NMR Assignments

| Signal (ppm) | Assignment | Technique |

|---|---|---|

| 2.1 (s) | Methyl group adjacent to ketone | ¹H NMR, HMBC |

| 210 (s) | Carbonyl carbon | ¹³C NMR |

Advanced: How can discrepancies in NMR data assignments for derivatives like 5-methyl-5-nitrosohexan-2-one be resolved?

Answer:

Discrepancies often arise from overlapping aliphatic signals. Mitigate this by:

- 2D NMR : Use HMBC to correlate nitroso groups with adjacent carbons and protons .

- Comparative analysis : Cross-reference data with dimeric forms (e.g., nitroso dimer melting points, mp 122–124°C) to validate assignments .

- Dynamic NMR : Resolve conformational equilibria in solution by variable-temperature studies .

Advanced: What strategies improve the reproducibility of multi-step syntheses involving this compound?

Answer:

- Detailed protocols : Document exact solvent volumes, reaction times, and purification steps (e.g., "reflux for 12 hrs in ethanol") .

- Open data sharing : Provide raw NMR spectra, TLC images, and crystallization conditions in supplementary materials .

- Validation : Replicate key steps (e.g., aluminum amalgam reduction) using literature benchmarks .

Advanced: How can researchers design experiments to study the compound’s reactivity under varying conditions?

Answer:

- DOE (Design of Experiments) : Vary pH, temperature, and catalysts to assess nitro-to-nitroso conversion efficiency .

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

- Comparative oxidation : Test oxidizing agents (e.g., mercuric oxide vs. peroxides) for nitroso group stability .

Advanced: What literature search strategies are effective for identifying related studies on this compound?

Answer:

- Database filters : Use SciFinder® search strings combining "this compound" with terms like "synthesis," "NMR," or "kinetics" .

- Citation tracking : Follow references in foundational papers (e.g., Rettenbacher & Schantl, 2020) to map synthetic pathways .

- Patent mining : Review EP 1 206 430 B1 for industrial-scale synthesis insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.